4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1030854-83-1
VCID: VC21401513
InChI: InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4g/mol

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

CAS No.: 1030854-83-1

Cat. No.: VC21401513

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4g/mol

* For research use only. Not for human or veterinary use.

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid - 1030854-83-1

Specification

CAS No. 1030854-83-1
Molecular Formula C20H24N2O3
Molecular Weight 340.4g/mol
IUPAC Name 4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Standard InChI InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
Standard InChI Key HRFFQABSYDYFQV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)[O-])[NH2+]CCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Identification

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid presents a complex molecular architecture featuring multiple functional groups and aromatic systems. The molecule contains a central amino acid backbone with a carboxylic acid group, connected to both a 2,5-dimethylphenyl group via an amide linkage and a phenethyl group through a secondary amine. This structural arrangement creates a multifunctional molecule with potential for diverse chemical interactions.

The compound is identified by the following parameters:

ParameterValue
CAS Number1030854-83-1
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
IUPAC Name4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
PubChem CID3601449

These identification parameters are essential for accurately locating and referencing this compound in chemical databases and research literature .

Structural Representation

The molecular structure can be represented through various chemical notations, which serve different purposes in chemical informatics and database searching:

Notation TypeRepresentation
Standard InChIInChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
Standard InChIKeyHRFFQABSYDYFQV-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Canonical SMILESCC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)[O-])[NH2+]CCC2=CC=CC=C2

These notations enable precise identification and structural representation in computational chemistry and cheminformatics applications.

Physical and Chemical Properties

Physical Characteristics

Based on its molecular structure and weight, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is likely to exhibit the following physical characteristics:

  • Physical state: Likely a crystalline solid at room temperature

  • Solubility: Limited water solubility due to the presence of multiple aromatic groups, but likely soluble in polar organic solvents such as DMSO, DMF, and possibly alcohols

  • Stability: Relatively stable under standard laboratory conditions, but potential sensitivity to extreme pH conditions due to the presence of both acidic and basic functional groups

These properties influence how the compound must be handled, stored, and used in research applications.

Chemical Reactivity

The compound contains several functional groups that confer distinct chemical reactivity:

  • Carboxylic acid group: Capable of esterification, amidation, and salt formation

  • Secondary amine: Potential site for alkylation, acylation, or further functionalization

  • Amide bond: Relatively stable but susceptible to hydrolysis under harsh conditions

  • Aromatic rings: Potential sites for electrophilic aromatic substitution reactions

This diverse reactivity profile makes the compound potentially valuable as a building block for the synthesis of more complex structures or for studying structure-activity relationships in biological systems.

Research Applications and Significance

Comparative Analysis with Related Compounds

Comparing this compound with structurally related molecules can provide insights into the significance of specific structural features. For example, the related compound 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid (CAS: 1047980-21-1) contains a pyrazole ring system in place of the dimethylphenyl group .

Such structural variations could potentially lead to significant differences in physicochemical properties, binding interactions, and biological activities, making comparative studies valuable for understanding structure-function relationships .

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